molecular formula C10H6F3NO B12960739 7-(Trifluoromethyl)quinoline 1-oxide

7-(Trifluoromethyl)quinoline 1-oxide

Cat. No.: B12960739
M. Wt: 213.16 g/mol
InChI Key: UHHYACOSRSEOGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)quinoline 1-oxide typically involves the trifluoromethylation of quinoline derivatives. One common method is the direct C-H trifluoromethylation of quinoline N-oxides using trifluoromethyldifluoroborane as an activator. This reaction proceeds under mild conditions and is highly regioselective . Another approach involves the use of organometallic reagents such as BuLi or i-PrMgCl for halogen-metal exchange followed by trifluoromethylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex polycyclic structures .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)quinoline 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

1-oxido-7-(trifluoromethyl)quinolin-1-ium

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-4-3-7-2-1-5-14(15)9(7)6-8/h1-6H

InChI Key

UHHYACOSRSEOGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)[N+](=C1)[O-]

Origin of Product

United States

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